[Sar1Ala]GAL-B2
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Overview
Description
[Sar1Ala]GAL-B2 is a synthetic peptide derivative that acts as an inhibitor of galanin receptors, specifically targeting galanin receptor type 1 (GAL1-R) and galanin receptor type 2 (GAL2-R) . This compound is part of a class of peptides known for their potential therapeutic applications in various neurological and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Sar1Ala]GAL-B2 involves the substitution of the N-terminal glycine with sarcosine and the palmitoylation of lysine at position 16 . The peptide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: [Sar1Ala]GAL-B2 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . The peptide can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide bond formation . Oxidizing agents like hydrogen peroxide can be used for oxidation reactions, while reducing agents like dithiothreitol (DTT) are used for reduction reactions .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, substitution reactions typically yield modified peptides with altered functional groups, while oxidation and reduction reactions result in the formation of oxidized or reduced peptide derivatives .
Scientific Research Applications
[Sar1Ala]GAL-B2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying peptide synthesis and modification techniques . In biology, this compound is employed in research on galanin receptors and their role in various physiological processes . In medicine, this compound is investigated for its potential therapeutic applications in treating neurological disorders, such as epilepsy and chronic pain, due to its ability to modulate galanin receptor activity . Additionally, this compound is used in the development of diagnostic tools and assays for detecting galanin receptor activity .
Mechanism of Action
[Sar1Ala]GAL-B2 exerts its effects by binding to galanin receptors, specifically GAL1-R and GAL2-R . This binding inhibits the activity of these receptors, leading to a reduction in the downstream signaling pathways associated with galanin receptor activation . The molecular targets of this compound include the galanin receptors themselves, as well as various intracellular signaling molecules involved in the modulation of neuronal and inflammatory responses .
Comparison with Similar Compounds
[Sar1Ala]GAL-B2 is unique among galanin receptor inhibitors due to its specific structural modifications, such as the substitution of the N-terminal glycine with sarcosine and the palmitoylation of lysine at position 16 . Similar compounds include [Sar1Gly]GAL-B2, [N-Ac,des-Sar]Gal-B2, and [N-Me,des-Sar]Gal-B2, which also target galanin receptors but differ in their specific structural modifications and binding affinities . These structural differences can result in variations in their pharmacological profiles and therapeutic potential .
Properties
Molecular Formula |
C104H174N24O22 |
---|---|
Molecular Weight |
2112.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(hexadecanoylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]butanediamide |
InChI |
InChI=1S/C104H174N24O22/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-42-86(133)111-50-33-29-40-75(94(140)117-73(90(110)136)37-26-30-47-105)119-95(141)74(38-27-31-48-106)118-96(142)76(39-28-32-49-107)120-103(149)84-41-34-51-128(84)88(135)60-114-93(139)77(52-62(2)3)122-97(143)78(53-63(4)5)123-99(145)80(55-68-43-45-70(131)46-44-68)116-87(134)59-113-92(138)66(9)115-102(148)83(61-129)126-100(146)82(57-85(109)132)124-98(144)79(54-64(6)7)125-104(150)89(67(10)130)127-101(147)81(121-91(137)65(8)108)56-69-58-112-72-36-25-24-35-71(69)72/h24-25,35-36,43-46,58,62-67,73-84,89,112,129-131H,11-23,26-34,37-42,47-57,59-61,105-108H2,1-10H3,(H2,109,132)(H2,110,136)(H,111,133)(H,113,138)(H,114,139)(H,115,148)(H,116,134)(H,117,140)(H,118,142)(H,119,141)(H,120,149)(H,121,137)(H,122,143)(H,123,145)(H,124,144)(H,125,150)(H,126,146)(H,127,147)/t65-,66-,67+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,89-/m0/s1 |
InChI Key |
SYZGVJVRSWLTDO-ZYVMWFDRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](C)N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)N |
Origin of Product |
United States |
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